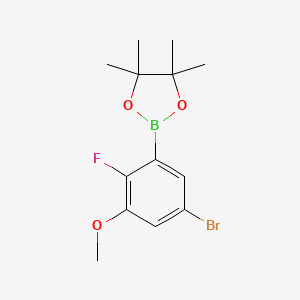
5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester is a type of organoboron compound that is highly valuable in organic synthesis . It is often used as a building block in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of this compound involves the use of a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
In chemical reactions, this compound is often used in the Suzuki–Miyaura coupling . Additionally, it can undergo catalytic protodeboronation, a process that is not well developed for alkyl boronic esters .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling
One of the primary applications of boronic acid esters, including 5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester, is in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds, which is essential for constructing complex organic molecules. The compound can act as a reactant for regioselective coupling, allowing for precise synthesis of desired products .
Synthesis of Pharmaceutical Inhibitors
Boronic esters are often used in the synthesis of pharmaceutical inhibitors. For example, they can be used in the preparation of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 1, which are important targets in disease treatment strategies .
Preparation of Boronic Esters
The compound itself is a boronic ester and can be used to prepare other boronic esters through various synthetic routes. These esters are valuable intermediates in organic synthesis and can be used to create a wide range of chemical products .
Protodeboronation Applications
Protodeboronation refers to the removal of a boron group from a molecule, and it’s a key step in certain synthetic processes. For instance, it has been applied to methoxy protected (−)-Δ8-THC and cholesterol, showcasing its versatility in modifying complex molecules .
Hydrolysis Studies
Phenylboronic pinacol esters, which share a similar structure with the compound , have been studied for their susceptibility to hydrolysis. Understanding the hydrolysis behavior is crucial for their application in different pH environments, such as physiological conditions .
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester, also known as 2-(5-Bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like our compound of interest) transfers an organic group to a metal . This is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and are present in many biologically active compounds .
Pharmacokinetics
It’s important to note that boronic esters like this compound are generally stable, readily prepared, and environmentally benign . They are also susceptible to hydrolysis, especially at physiological pH . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biaryl amides, kinesin spindle protein inhibitors , and inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . This could influence the compound’s stability and efficacy in biological systems.
Safety and Hazards
Propiedades
IUPAC Name |
2-(5-bromo-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(15)7-10(17-5)11(9)16/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHWQABIYNKVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B6314518.png)
![Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6314524.png)
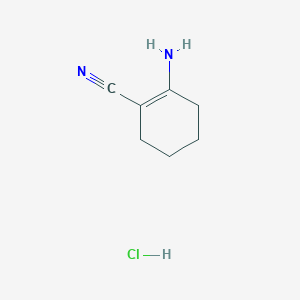
![8-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6314535.png)
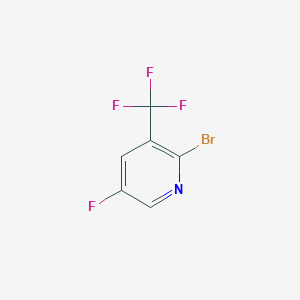
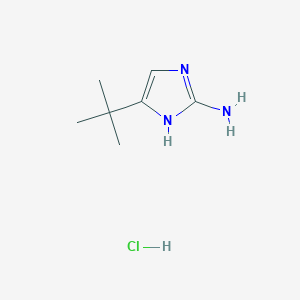

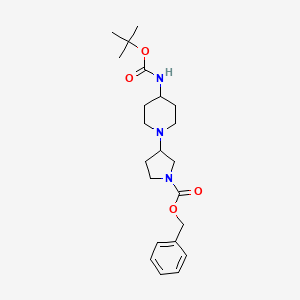
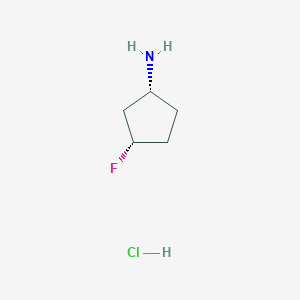
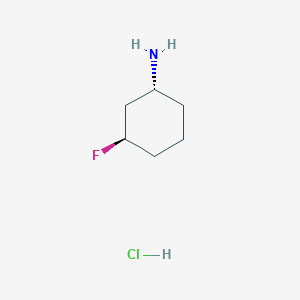
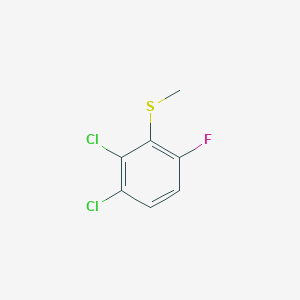
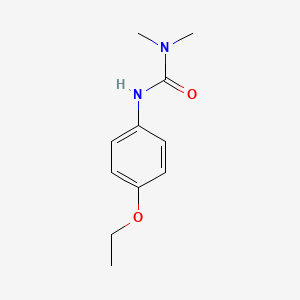
![Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate HCl](/img/structure/B6314614.png)
